In Vivo MR Occupancy Without GR Cross-Reactivity
In adrenalectomized rats, acute treatment with RU 28318 (10-50 mg/kg) produced a selective, dose-dependent decrease in ex-vivo mineralocorticoid receptor (MR) binding in the hippocampus, with no significant effect on glucocorticoid receptor (GR) binding. In contrast, the comparator compound RU40555 (10-30 mg/kg) selectively decreased GR binding while leaving MR binding unaffected [1]. This demonstrates a clear, quantitative differentiation in receptor occupancy: RU 28318 provides MR-selective blockade without confounding GR antagonism, a property not shared by less selective MR antagonists like spironolactone.
| Evidence Dimension | Selective Receptor Occupancy (In Vivo Ex-Vivo Binding) |
|---|---|
| Target Compound Data | Selective reduction in hippocampal MR binding; no significant effect on GR binding |
| Comparator Or Baseline | RU40555: Selective reduction in hippocampal GR binding; no significant effect on MR binding |
| Quantified Difference | Qualitative binary difference: RU 28318 selectively occupies MR; RU40555 selectively occupies GR. Both compounds show no cross-occupancy at the other receptor at the doses tested. |
| Conditions | Adrenalectomized rats; acute treatment; ex-vivo binding assay in hippocampus and pituitary; RU 28318 dose range: 10-50 mg/kg; RU40555 dose range: 10-30 mg/kg. |
Why This Matters
This evidence directly supports procurement of RU 28318 for any experiment where MR-selective antagonism must be rigorously established without GR-mediated confounds, ensuring data integrity in studies of stress, neuroendocrinology, or mineralocorticoid signaling.
- [1] Kim PJ, Cole MA, Kalman BA, Spencer RL. Evaluation of RU28318 and RU40555 as selective mineralocorticoid receptor and glucocorticoid receptor antagonists, respectively: receptor measures and functional studies. J Steroid Biochem Mol Biol. 1998 Nov;67(3):213-22. doi: 10.1016/s0960-0760(98)00095-8. View Source
